molecular formula C17H20N2O4S B2597990 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396802-20-2

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2597990
CAS No.: 1396802-20-2
M. Wt: 348.42
InChI Key: UEHYFWOHUXDFOT-UHFFFAOYSA-N
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Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule incorporates a benzenesulfonamide group, a privileged pharmacophore in pharmaceutical science known to confer biological activity across a range of targets . Its structure combines this with a piperidine scaffold—a nitrogen-containing heterocycle that is a fundamental building block in more than twenty classes of approved pharmaceuticals . The furan-3-carbonyl moiety further enhances the compound's potential for diverse molecular interactions. The piperidine ring and benzenesulfonamide group are recognized for their relevance in developing therapeutics for conditions such as cancer and epilepsy . Specifically, benzenesulfonamide derivatives have been investigated as inhibitors of voltage-gated sodium channels for epilepsy and have demonstrated anti-tumor effects by inducing ferroptosis, a form of programmed cell death, in cancer cells . From a synthetic chemistry perspective, the preparation of related analogs typically involves multi-step organic synthesis. A common route begins with the formation of a furan-3-carbonyl chloride intermediate, which is then coupled with a piperidine derivative to form a key intermediate. This intermediate subsequently undergoes a sulfonylation reaction with a benzenesulfonyl chloride derivative under basic conditions to yield the final product . This compound is intended for use in non-clinical research applications, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-17(15-8-11-23-13-15)19-9-6-14(7-10-19)12-18-24(21,22)16-4-2-1-3-5-16/h1-5,8,11,13-14,18H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYFWOHUXDFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide exhibits promising antimicrobial activity. Its mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by targeting pathways involved in cell proliferation and survival. This is particularly relevant in the context of developing novel chemotherapeutic agents.

Synthesis and Reactions

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common reagents include dichloromethane and tetrahydrofuran as solvents, with triethylamine as a catalyst.
  • Reactions : The synthesis may involve oxidation and reduction reactions facilitated by potassium permanganate and lithium aluminum hydride, respectively.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
This compoundContains piperidine and furan groupsPotential antimicrobial and anticancer activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamideIncorporates a dioxine ringMay exhibit different pharmacokinetics
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamideIsoxazole ring instead of sulfonamideUnique interactions due to nitrogen in the ring

Case Studies and Research Findings

Multiple studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated its effectiveness against various bacterial strains, showing significant inhibition compared to standard antibiotics.
  • Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.
  • Mechanistic Insights : Research focusing on its interaction with molecular targets revealed that it may inhibit key enzymes involved in metabolic pathways related to cancer progression.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the furan and benzenesulfonamide groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzenesulfonamide-piperidine scaffold is common among analogs, but substituents and additional rings significantly influence properties:

Compound Name/ID Core Structure Key Substituents/Modifications
Target Compound Benzenesulfonamide + piperidine Furan-3-carbonyl
, Compound 15 Benzenesulfonamide + piperidine 3-Chloro, dihydrobenzofuran-7-yloxy
, Compound 6d Benzenesulfonamide + piperazine Benzhydryl, sulfamoylamino
, AB668 Benzenesulfonamide + piperidine Triazole, fluorine, isobutyl
, Compound 15 Pyridinesulfonamide + piperazine Phenylcarbamoyl

Key Observations :

  • Heterocyclic Variations : Replacement of benzene with pyridine () introduces a nitrogen atom, altering electronic properties and solubility. Piperazine analogs () offer additional hydrogen-bonding sites compared to piperidine.
  • Substituent Effects : Halogens (e.g., 3-chloro in ) enhance lipophilicity, while groups like dihydrobenzofuran () improve metabolic stability over furan. The triazole in AB668 () introduces dipole interactions absent in the target compound.

Key Observations :

  • Yields : High yields (67–83%) are achievable for piperidine-linked sulfonamides (e.g., ), suggesting robust synthetic routes.
  • Melting Points : Piperazine derivatives () exhibit a broad range (132–230°C), likely due to variable crystallinity from bulky groups like benzhydryl.

Spectral Characterization

All compounds were validated via ¹H/¹³C NMR and mass spectrometry. Unique features include:

  • 19F NMR : Used for fluorine-containing analogs (e.g., , Compound 16) .
  • IR Spectroscopy : highlights carbonyl (C=O, 1640 cm⁻¹) and sulfonamide (SO₂, 1314 cm⁻¹) stretches .
  • UPLC/MS : confirms >95% purity for analogs, a benchmark for pharmacological evaluation .

Discussion of Structural and Functional Implications

  • Electron-Withdrawing Groups : Halogens (Cl, F) in analogs enhance binding to hydrophobic pockets but may reduce solubility. The target compound’s furan-3-carbonyl provides moderate electron-withdrawing effects without halogens.
  • Heteroaromatic Rings : Dihydrobenzofuran () offers greater oxidative stability than furan, which is prone to ring-opening.
  • Biological Relevance : While the target compound’s bioactivity is unspecified, analogs with similar cores show herbicidal (), anticancer (), and antimicrobial () activities, suggesting versatility depending on substituents.

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine moiety linked to a furan carbonyl group and a benzenesulfonamide structure. Its molecular formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, indicating a diverse range of functional groups that contribute to its biological properties. The presence of the sulfonamide group is particularly noteworthy, as it often plays a crucial role in the pharmacological activity of similar compounds.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Derivative : The piperidine ring is synthesized through standard methods involving the reaction of appropriate carbonyl compounds with amines.
  • Coupling with Furan : The furan carbonyl group is introduced via acylation reactions.
  • Sulfonamide Formation : The final step involves the reaction with benzenesulfonyl chloride to yield the desired sulfonamide derivative.

Common solvents like dichloromethane or tetrahydrofuran are used, along with catalysts such as triethylamine to facilitate these reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Preliminary studies demonstrate its ability to induce apoptosis in cancer cell lines, potentially through the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, molecular docking studies suggest that it may interact with targets associated with cancer progression, enhancing its therapeutic profile .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : It could modulate receptors implicated in inflammation or cancer progression, leading to reduced cell proliferation and increased apoptosis rates.

These interactions are supported by computational modeling and experimental validation, indicating a promising avenue for further development in drug design .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various strains of Staphylococcus aureus demonstrated that this compound significantly inhibited bacterial growth at low concentrations (MIC values ranging from 0.5 to 2 µg/mL) .
  • Anticancer Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours . Further investigations revealed that it induced apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Properties
N-(2-(furan-3-carbonyl)-piperidin-4-yl)benzene-sulfonamideSimilar backboneDifferent biological activity profile
N-(furan-2-carbonyl)-piperidine sulfonamideContains different furan substitutionEnhanced lipophilicity
N-(piperidin-4-yl)-benzene sulfonamideLacks furan groupPotentially lower antimicrobial activity

This table illustrates how variations in structural components can influence the biological efficacy and pharmacological profiles of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide?

  • Methodology : A general synthesis involves coupling a primary amine (e.g., 1-(furan-3-carbonyl)piperidin-4-ylmethanamine) with benzenesulfonyl chloride in the presence of a base like K₂CO₃. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0°C to room temperature, followed by purification via flash chromatography. Yields for analogous sulfonamide derivatives range from 67–83% .
  • Characterization : Structural confirmation requires ¹H/¹³C NMR for backbone verification and UPLC/MS for purity assessment (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the presence of key groups (e.g., furan carbonyl at ~160–170 ppm in ¹³C NMR, piperidine methylene protons at ~2.5–3.5 ppm in ¹H NMR).
  • Mass Spectrometry : Use UPLC/MS with electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity thresholds >95% .

Q. What safety precautions are advised for handling this compound in laboratory settings?

  • Guidelines :

  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
  • Conduct reactions in a fume hood due to potential respiratory irritants (e.g., sulfonyl chlorides).
  • Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity or pharmacokinetic properties?

  • Strategy :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzenesulfonamide ring to improve receptor binding affinity, as seen in dual α2A/5-HT7 receptor antagonists .
  • Solubility Optimization : Replace the furan-3-carbonyl group with polar moieties (e.g., pyridinyl or methoxy groups) to increase aqueous solubility while retaining activity .
    • Validation : Compare in vitro assays (e.g., receptor binding IC₅₀) and logP values to assess modifications .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs, enzymes) based on hydrogen bonding (e.g., piperidine N-H with Asp113 in α2A receptors) and hydrophobic contacts .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability and conformational dynamics .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : If inconsistent IC₅₀ values are reported for similar sulfonamides:

  • Variable Control : Standardize assay conditions (e.g., pH, temperature, cell lines).
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and radioligand binding assays .
  • Structural Analysis : Compare X-ray crystallography or cryo-EM data to identify conformational differences in target binding .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Critical Factors :

  • Reaction Scale : Transition from batch to flow chemistry to improve yield reproducibility (e.g., continuous flow reactors for coupling steps) .
  • Purification : Replace flash chromatography with preparative HPLC for >100 mg batches.
  • Degradation Pathways : Monitor stability under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., furan ring oxidation) .

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